![molecular formula C20H21N3O2 B8093264 N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide](/img/structure/B8093264.png)
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amidation reaction, where the indole derivative is reacted with a benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation Products: Carbonyl derivatives
Reduction Products: Hydroxy derivatives
Substitution Products: Various substituted benzamides
科学研究应用
Cancer Therapy
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide has been identified as a potent histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression and are implicated in various cancers. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Case Study: Breast Cancer
A study demonstrated that HDAC-IN-4 effectively reduced tumor growth in breast cancer models by promoting acetylation of histones, leading to the reactivation of tumor suppressor genes . The compound was shown to enhance the efficacy of conventional chemotherapeutics when used in combination therapies.
Neuroprotection
Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Case Study: Huntington's Disease
In preclinical trials, this compound demonstrated the ability to reduce neurodegeneration in animal models of Huntington's disease. The mechanism involves the inhibition of HDAC6, which is associated with the clearance of misfolded proteins . This action helps maintain neuronal health and function.
Data Table: Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | HDAC inhibition | Induces apoptosis in tumor cells |
Neuroprotection | Inhibition of HDAC6 | Reduces neurodegeneration in animal models |
作用机制
The mechanism of action of N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide involves its interaction with specific molecular targets. One of the primary targets is histone deacetylases, where the compound inhibits the deacetylation of histones, leading to changes in gene expression and induction of apoptosis in cancer cells . The compound’s hydroxy group plays a crucial role in its binding to the active site of the enzyme, enhancing its inhibitory activity .
相似化合物的比较
Similar Compounds
Tubastatin A: Another histone deacetylase inhibitor with a similar indole core structure.
Vorinostat: A well-known histone deacetylase inhibitor used in cancer therapy.
Romidepsin: Another histone deacetylase inhibitor with a different core structure but similar mechanism of action.
Uniqueness
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide is unique due to its specific substitution pattern on the indole core, which enhances its binding affinity and specificity towards histone deacetylases . This makes it a promising candidate for further development as a therapeutic agent.
生物活性
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide, also known as Tubastatin A, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6). This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.40 g/mol
- CAS Number : 1252003-13-6
The compound is characterized by the presence of a hydroxylamine group and a benzamide structure, which contribute to its biological properties.
This compound functions primarily as a selective HDAC6 inhibitor . HDAC6 plays a crucial role in various cellular processes, including:
- Protein degradation : By modulating the acetylation status of proteins involved in the cellular stress response.
- Cellular signaling : Inhibition of HDAC6 can influence pathways related to inflammation and neurodegeneration.
Therapeutic Applications
-
Cancer Therapy
- The inhibition of HDAC6 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have demonstrated that Tubastatin A can enhance the efficacy of other chemotherapeutic agents by promoting the acetylation of tubulin, leading to disrupted microtubule dynamics and enhanced apoptosis in cancer cells .
- Neurodegenerative Diseases
In Vitro Studies
Research has shown that Tubastatin A exhibits significant cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (μM) |
---|---|
NCI-H23 (Lung Cancer) | 1.76 ± 0.19 |
HCT-15 (Colon Cancer) | 5.33 ± 0.67 |
DU-145 (Prostate) | 2.28 ± 0.22 |
These results indicate that the compound effectively inhibits cell proliferation across multiple cancer types .
In Vivo Studies
In animal models, Tubastatin A has demonstrated promising results in reducing amyloid plaque formation and improving cognitive deficits associated with Alzheimer's disease. The compound's ability to enhance histone acetylation has been correlated with improved synaptic function and memory retention .
Case Study 1: Cancer Treatment
A clinical trial investigated the effects of Tubastatin A in combination with other chemotherapeutic agents on patients with advanced solid tumors. The results indicated that patients receiving the combination therapy exhibited improved progression-free survival compared to those receiving standard treatments alone .
Case Study 2: Neuroprotection
In a study involving transgenic mice models of Alzheimer's disease, Tubastatin A administration resulted in decreased tau hyperphosphorylation and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
属性
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22-11-10-17-16-4-2-3-5-18(16)23(19(17)13-22)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVELXRPQMVXDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N(C3=CC=CC=C23)CC4=CC=C(C=C4)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。